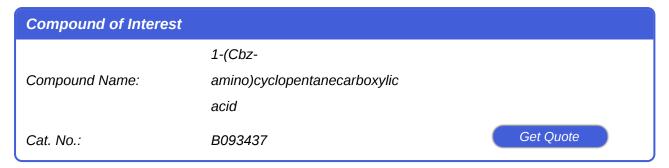


N-Cbz-1-aminocyclopentanecarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-1-aminocyclopentanecarboxylic acid, also known as N-benzyloxycarbonyl-1-aminocyclopentanecarboxylic acid, is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold offers a unique conformational constraint, making it a valuable building block for the synthesis of peptidomimetics and other complex molecular architectures. The carbobenzyloxy (Cbz) protecting group provides stability during multi-step syntheses and can be selectively removed under specific conditions. This technical guide provides a detailed overview of the known physical properties, synthetic methodologies, and spectral characterization of this compound.

Core Physical Properties

The physical characteristics of N-Cbz-1-aminocyclopentanecarboxylic acid are crucial for its handling, formulation, and application in synthetic chemistry. The available data, including experimentally determined and predicted values, are summarized below.



| Property | Value | Source(s) |
|-------------------------------|--|-----------|
| Molecular Formula | C14H17NO4 | |
| Molecular Weight | 263.29 g/mol | - |
| Melting Point | 95-98 °C | - |
| Boiling Point | 468.2 ± 34.0 °C (Predicted) | - |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | - |
| рКа | 4.12 ± 0.20 (Predicted) | - |
| Appearance | White to off-white solid | - |
| Solubility | | - |
| Water | Data not available. Predicted to be sparingly soluble. | |
| Ethanol | Data not available. | - |
| DMSO | Data not available. | - |
| Supercritical CO ₂ | Soluble (qualitative for similar N-Cbz amino acids) | |

Note: Experimental data for solubility in common organic solvents and an experimentally determined pKa value are not readily available in the reviewed literature. The predicted pKa suggests that the carboxylic acid moiety is weakly acidic. The solubility of the parent compound, 1-aminocyclopentanecarboxylic acid, is high in polar solvents, but the introduction of the hydrophobic Cbz group is expected to significantly decrease aqueous solubility.

Experimental Protocols Synthesis of N-Cbz-1-aminocyclopentanecarboxylic Acid

A general and reliable method for the N-protection of amino acids involves the reaction of the free amino acid with benzyl chloroformate under basic conditions. The following protocol is adapted from established procedures for the synthesis of N-Cbz protected amino acids.



Materials:

- 1-Aminocyclopentanecarboxylic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃)
- Dioxane
- Water
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolution: In a round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid in a 1:1 mixture of dioxane and water.
- Basification: Cool the solution in an ice bath and add sodium carbonate in portions with stirring until the pH of the solution is approximately 9-10.
- Protection Reaction: While maintaining the temperature at 0-5 °C, slowly add benzyl chloroformate dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, transfer the mixture to a separatory funnel.







- Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
- Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product,
 N-Cbz-1-aminocyclopentanecarboxylic acid, should precipitate out of the solution.
- Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic extracts.
- Purification:
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a pure white solid.





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Caption: Synthetic workflow for N-Cbz-1-aminocyclopentanecarboxylic acid.

Spectral Data and Analysis ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. Based on available data and the structure of N-Cbz-1-aminocyclopentanecarboxylic acid, the following proton signals are expected:

- Aromatic Protons (C_6H_5): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group of the Cbz moiety.
- Benzyl Protons (CH₂): A singlet at approximately δ 5.1 ppm corresponding to the two benzylic protons of the Cbz group.



- Amide Proton (NH): A broad singlet which can appear over a wide range, typically between δ
 5.0-8.0 ppm, and may exchange with D₂O.
- Cyclopentyl Protons (C₅H₈): A series of multiplets in the aliphatic region (δ 1.5-2.5 ppm)
 corresponding to the eight protons of the cyclopentyl ring. Due to the rigidity of the ring and
 the presence of the chiral center, these protons are diastereotopic and will likely show
 complex splitting patterns.
- Carboxylic Acid Proton (COOH): A very broad singlet, often not observed, which can appear far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts are as follows:

- Carbonyl Carbon (C=O, Carboxylic Acid): δ ~175-180 ppm.
- Carbonyl Carbon (C=O, Carbamate): δ ~156 ppm.
- Aromatic Carbons (C₆H₅): Signals in the range of δ 127-137 ppm. The ipso-carbon (attached to the benzylic CH₂) will be at the downfield end of this range.
- Benzylic Carbon (CH₂): δ ~67 ppm.
- Quaternary Carbon (C-1 of cyclopentyl): δ ~60-65 ppm.
- Cyclopentyl Carbons (CH₂): Signals in the range of δ 20-40 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.

- O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
- N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.
- C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.



- C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
- C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.
- C=C Stretch (Aromatic): Medium bands around 1600 and 1450-1500 cm⁻¹.
- C-O Stretch (Carbamate and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.

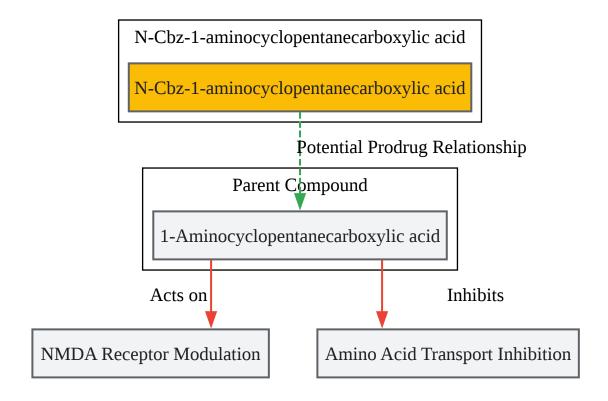
Biological Activity and Signaling Pathways

There is currently no direct experimental evidence in the public domain detailing the specific biological activity or signaling pathway involvement of N-Cbz-1-aminocyclopentanecarboxylic acid. However, the parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), has been studied for its biological effects.

- 1-Aminocyclopentanecarboxylic Acid (Parent Compound):
- NMDA Receptor Modulation: 1-Aminocyclopentanecarboxylic acid is known to act as a ligand at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.
 Depending on the specific context, it can exhibit both agonist and antagonist properties.
- Amino Acid Transport Inhibition: It can inhibit the transport of other amino acids across cell membranes.

The introduction of the N-Cbz group in N-Cbz-1-aminocyclopentanecarboxylic acid significantly alters its chemical properties, particularly its lipophilicity and ability to interact with biological targets. It is plausible that the Cbz-protected form may not interact with the same targets as the free amino acid or could act as a prodrug that releases the active parent compound under certain biological conditions. However, without experimental data, any discussion of its biological role remains speculative.





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Caption: Potential biological context of the target compound.

Conclusion

N-Cbz-1-aminocyclopentanecarboxylic acid is a valuable synthetic intermediate with well-defined physical properties in its solid state. While its solution-based properties such as solubility in common solvents and its pKa have not been experimentally determined, predictions based on its structure and data from related compounds provide useful estimates for researchers. The synthetic protocol for its preparation is robust and high-yielding. Spectroscopic data are consistent with its chemical structure. The biological activity of this specific Cbz-protected amino acid remains an area for future investigation, though the known pharmacology of its parent compound suggests potential applications in neuroscience and as a tool for studying amino acid transport. This guide provides a foundational understanding for professionals working with this versatile molecule.

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